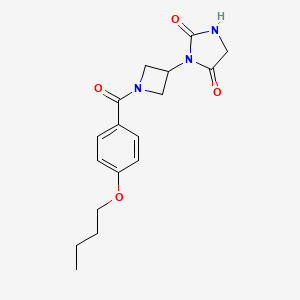
3-(1-(4-Butoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including imidazolidine-2,4-dione, are significant in medicinal chemistry due to their wide range of biological and pharmacological activities. These compounds are essential in developing therapeutics and agrochemical applications. The versatility of hydantoin derivatives lies in their potential medical applications, including the synthesis of non-natural amino acids and their conjugates. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoin, emphasizing its importance in creating new organic compounds with potential therapeutic applications. The comprehensive review by Shaikh et al. (2023) outlines the strategic importance of hydantoin derivatives in drug discovery and their application in synthesizing significant natural products and novel therapeutics (Shaikh et al., 2023).
Antioxidant Capacity and Chemical Reactivity
The antioxidant capacity of various compounds, including derivatives of imidazolidine-2,4-dione, is a critical area of research due to its relevance in pharmaceutical and food industries. Studies, such as those by Ilyasov et al. (2020), have explored the mechanisms underlying the antioxidant capacity of compounds, highlighting the importance of understanding the chemical reactivity and interaction with radicals. This knowledge contributes to the development of compounds with enhanced antioxidant properties, applicable in designing drugs and preserving food products (Ilyasov et al., 2020).
Synthetic Development and Biological Potential
The synthetic development of 1,3-thiazolidin-4-ones and its analogues, including structures related to imidazolidine-2,4-dione, showcases the continuous effort to explore their biological potential. These compounds are part of a class with significant pharmacological importance, found in commercial pharmaceuticals. Their diverse therapeutic activities against various diseases make them a promising area for future medicinal chemistry advancements. The review by Santos et al. (2018) discusses the historical and synthetic development of these compounds, emphasizing their great biological potential and the advancements in green synthesis methodologies (Santos et al., 2018).
Mecanismo De Acción
Target of Action
The compound 3-(1-(4-Butoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel derivative of imidazolidine-2,4-dione . It has been found to exhibit significant anticonvulsant and antibacterial activities . The primary targets of this compound are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and certain bacterial proteins .
Mode of Action
The compound interacts with its targets by binding to the active sites. In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity . This interaction can inhibit the function of the channel, which is crucial for the propagation of action potentials in neurons . As for the bacterial proteins, the compound binds to the active sites, potentially inhibiting their function .
Biochemical Pathways
neuronal signaling pathways . By inhibiting the function of VGCIP, the compound can disrupt the propagation of action potentials, thereby preventing the onset of seizures .
Pharmacokinetics
The lipophilicity of similar compounds has been determined using the traditional shake-flask method . Lipophilicity can influence a drug’s absorption and distribution, as well as its ability to cross biological membranes .
Result of Action
The result of the compound’s action is the inhibition of VGCIP and certain bacterial proteins, leading to its anticonvulsant and antibacterial effects . In the case of its anticonvulsant activity, the compound can prevent the onset of seizures by disrupting neuronal signaling .
Propiedades
IUPAC Name |
3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITXRIHYUPNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

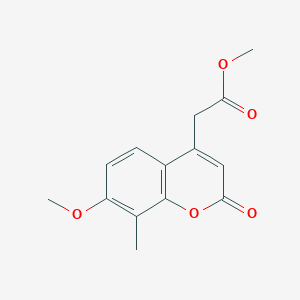
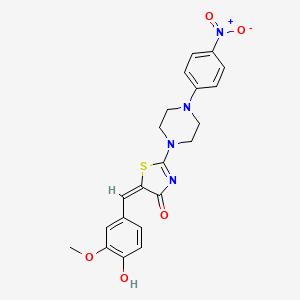
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
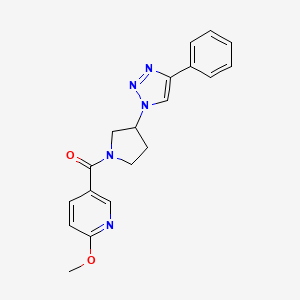
![N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2375468.png)
![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
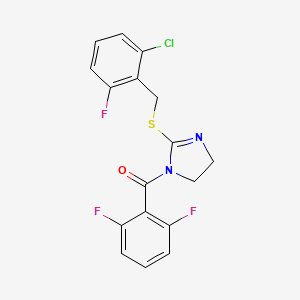
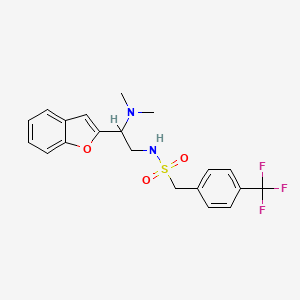
![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)
